molecular formula C6H9ClO2 B6212145 1-chloro-3-cyclopropoxypropan-2-one CAS No. 2282391-10-8

1-chloro-3-cyclopropoxypropan-2-one

Cat. No.: B6212145
CAS No.: 2282391-10-8
M. Wt: 148.6
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Description

1-Chloro-3-cyclopropoxypropan-2-one is a versatile chlorinated ketone derivative offered for research and development purposes. This compound is characterized by a propan-2-one backbone functionalized with a chlorine atom and a cyclopropoxy group, making it a valuable bifunctional intermediate in synthetic organic chemistry. Its molecular structure suggests potential applications in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). Chlorine-containing compounds are of significant interest in medicinal chemistry; for instance, more than 250 FDA-approved drugs contain chlorine atoms, highlighting their importance in developing new therapeutic agents . The cyclopropoxy moiety is a common feature in agrochemical and pharmaceutical research due to its potential to influence the metabolic stability and bioavailability of lead compounds. As a key intermediate, this compound can undergo various reactions, including nucleophilic substitutions and carbonyl chemistry, facilitating the exploration of novel chemical spaces. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

CAS No.

2282391-10-8

Molecular Formula

C6H9ClO2

Molecular Weight

148.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where sodium cyclopropoxide displaces a bromide or chloride ion from 1,3-dihalopropan-2-one. Key parameters include:

  • Molar ratio : A 1:1 to 1:1.2 ratio of 1,3-dihalopropan-2-one to sodium cyclopropoxide ensures complete mono-etherification.

  • Solvent system : Inert solvents like benzene or cyclohexane (volume ratio 1:3–10 to substrate) prevent side reactions.

  • Catalyst : Phase transfer catalysts (e.g., benzyltrimethylammonium chloride) enhance reaction kinetics, reducing duration from 24 hours to 3–10 hours.

Example Protocol :

  • Disperse sodium cyclopropoxide in benzene under nitrogen.

  • Add 1,3-dibromopropan-2-one and 0.01–0.1 wt% benzyltrimethylammonium chloride.

  • React at 50–80°C for 3–5 hours.

  • Isolate via filtration, washing, and distillation (yield: ~90–92%).

Horner-Wadsworth-Emmons Reaction Followed by Hydrolysis

This two-step approach, inspired by cyclopropane derivative synthesis, constructs the cyclopropoxy group before introducing the chloride.

Step 1: Olefination

A Horner-Wadsworth-Emmons reaction between α-alkoxy phosphonates and cyclopropyl methyl ketone forms an alkoxypropene intermediate:

Phosphonate (II)+Cyclopropyl methyl ketoneAlkoxypropene (III)\text{Phosphonate (II)} + \text{Cyclopropyl methyl ketone} \rightarrow \text{Alkoxypropene (III)}

  • Base : Sodium hydride or DBU in tetrahydrofuran (20–40°C, 2–8 hours).

  • Yield : 70–85% for analogous systems.

Step 2: Hydrolysis and Chlorination

Hydrolysis of the alkoxypropene intermediate under acidic conditions (HCl, H2SO4) yields a ketone, followed by chlorination:

Alkoxypropene (III)HCl/H2O1-Hydroxy-3-cyclopropoxypropan-2-oneSOCl21-Chloro-3-cyclopropoxypropan-2-one\text{Alkoxypropene (III)} \xrightarrow{\text{HCl/H}2\text{O}} \text{1-Hydroxy-3-cyclopropoxypropan-2-one} \xrightarrow{\text{SOCl}2} \text{this compound}

  • Solvent : Water-methanol mixtures (20–40°C, 3–10 hours).

  • Chlorination : Thionyl chloride in dichloromethane (0–25°C, 1–2 hours).

Cyclopropanation of α-Chloro Ketones

Cyclopropane ring formation via sulfoxonium ylides, as described in cyclopropanamine synthesis, offers an alternative route.

Reaction Setup

  • Start with 1-chloro-3-hydroxypropan-2-one.

  • Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).

  • Cyclopropanate using trimethylsulfoxonium iodide and base (NaH, NaOH):

1-Chloro-3-mesyloxypropan-2-one+Me3SOINaH/DMSOThis compound\text{1-Chloro-3-mesyloxypropan-2-one} + \text{Me}_3\text{SOI} \xrightarrow{\text{NaH/DMSO}} \text{this compound}

  • Conditions : DMSO solvent, 60–80°C, 4–6 hours.

  • Yield : Estimated 65–75% based on analogous reactions.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Nucleophilic SubstitutionHigh yield, scalable, mild conditionsRequires anhydrous conditions85–92%
Horner-Wadsworth-EmmonsStereochemical controlMulti-step, costly reagents70–85%
CyclopropanationDirect ring formationHarsh base (NaH), longer reaction time65–75%

Optimization Strategies

Catalyst Screening

Phase transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 50–70% in nucleophilic substitutions.

Solvent Effects

  • Benzene : Optimal for sodium cyclopropoxide dispersion.

  • DMSO : Essential for ylide stability in cyclopropanation.

Temperature Control

Lower temperatures (50–80°C) minimize decomposition of the cyclopropoxy group .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-3-cyclopropoxypropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives like 1-azido-3-cyclopropoxypropan-2-one.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-chloro-3-cyclopropoxypropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-3-cyclopropoxypropan-2-one exerts its effects involves interactions with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-chloro-3-cyclopropoxypropan-2-one, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
1-(3-Chlorophenyl)-2-hydroxy-1-propanone 152943-33-4 C₉H₉ClO₂ 184.62 Chlorophenyl and hydroxyl groups; ketone backbone Bupropion intermediate and impurity
1-(3-Chloro-2-hydroxyphenyl)propan-1-one 938-67-0 C₉H₉ClO₂ 184.62 Chloro-hydroxyphenyl substituent; ketone functionality Pharmaceutical research (PubChem CID: 13042091)
1-Chloro-3-(2-methylphenyl)propan-2-one 38694-33-6 C₁₀H₁₁ClO 182.65 Methylphenyl substituent; ketone and chlorine groups Potential synthetic intermediate (structural analog)
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 857233-13-7 C₉H₉ClO₂ 184.62 Isomeric hydroxyl and chlorophenyl arrangement Bupropion-related impurity (USP Bupropion Related Compound F)

Key Observations

Functional Group Influence :

  • Chlorine and Ketone : All compounds feature a chlorine atom and ketone group, enhancing electrophilicity and reactivity in nucleophilic substitutions.
  • Substituent Effects :

  • Hydroxyl Groups: In 1-(3-Chlorophenyl)-2-hydroxy-1-propanone, the hydroxyl group increases polarity and hydrogen-bonding capacity, influencing solubility and crystallization behavior .

Physicochemical Properties :

  • Molecular Weight : All analogs cluster near 180–185 g/mol, suggesting similar volatility and chromatographic retention times.
  • Melting Points/Solubility : Data gaps exist for the target compound, but chlorophenyl derivatives (e.g., 1-(3-Chloro-2-hydroxyphenyl)propan-1-one) are typically solids at room temperature, whereas methylphenyl analogs may exhibit lower melting points due to reduced polarity .

Applications: Pharmaceutical Intermediates: Chlorophenyl-propanone derivatives are critical in synthesizing bupropion (an antidepressant), highlighting their role in drug development . Impurity Profiles: Isomeric variations (e.g., hydroxyl position in 1-(3-Chlorophenyl)-1-hydroxy-2-propanone) are monitored as impurities to ensure drug safety and regulatory compliance .

Research Findings and Data Gaps

Synthetic Routes: Chloro-propanones are often synthesized via Friedel-Crafts acylation or nucleophilic substitution.

Toxicological Data: Limited data exist for this compound. However, structurally related chlorinated propanones (e.g., 1,2,3-Trichloropropane) exhibit hepatotoxicity and carcinogenicity, warranting caution in handling .

Graph set analysis (as in Etter’s work) may predict supramolecular assembly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-3-cyclopropoxypropan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropane ring-forming reactions. For example, reacting cyclopropanol derivatives with α-chlorinated ketones under basic conditions (e.g., K₂CO₃ in acetone) may yield the target compound. Temperature control (40–60°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis . Characterization via NMR (¹H/¹³C) and GC-MS is recommended to confirm purity and structural integrity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl absorption at ~550–750 cm⁻¹ are diagnostic.
  • NMR : The cyclopropane ring protons appear as a multiplet in the δ 1.0–2.0 ppm range, while the ketone carbon resonates at ~200–210 ppm in ¹³C NMR .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z corresponding to C₆H₇ClO₂ (exact mass: 146.02) and fragmentation patterns (e.g., loss of Cl or cyclopropoxy groups) aid identification .

Q. What factors influence the stability of this compound under storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropoxy group.
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under aqueous vs. non-aqueous conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Compare degradation in buffered solutions (pH 4–10) at 25°C and 50°C. Monitor via HPLC for intermediates like cyclopropanol or chlorinated byproducts.
  • Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
  • Isotopic Labeling : Track ¹⁸O or ²H incorporation to elucidate nucleophilic attack sites .

Q. What strategies enhance enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived phosphoric acids) in asymmetric cyclopropanation.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
  • Chiral Chromatography : Validate enantiomeric excess (ee) via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) .

Q. How can computational methods predict the bioactivity of this compound derivatives against enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on binding affinity (ΔG) and pose analysis.
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the cyclopropane ring) with activity data from in vitro assays .

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